molecular formula C20H17BrN2O2S B3017760 N-(4-bromophenyl)-N'-tosylbenzimidamide CAS No. 31789-43-2

N-(4-bromophenyl)-N'-tosylbenzimidamide

Cat. No.: B3017760
CAS No.: 31789-43-2
M. Wt: 429.33
InChI Key: XHEMTJHLXFQYJQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-tosylbenzimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidamide core substituted with a 4-bromophenyl group and a tosyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-bromoaniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product with high yield .

Industrial Production Methods

While specific industrial production methods for N-(4-bromophenyl)-N’-tosylbenzimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure the efficient and cost-effective production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-tosylbenzimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation reactions can yield various oxidized derivatives.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-N’-tosylbenzimidamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to involve the inhibition of bacterial cell wall synthesis, while its anticancer properties may be attributed to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.

Comparison with Similar Compounds

N-(4-bromophenyl)-N’-tosylbenzimidamide can be compared with other similar compounds, such as:

The uniqueness of N-(4-bromophenyl)-N’-tosylbenzimidamide lies in its combination of the benzimidamide core with the 4-bromophenyl and tosyl groups, which confer specific chemical and biological properties that are not observed in other related compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)22-18-11-9-17(21)10-12-18/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEMTJHLXFQYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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